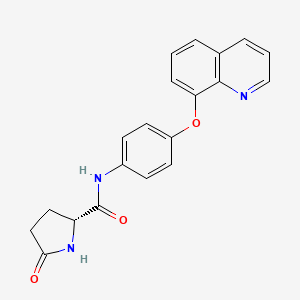![molecular formula C17H23NO3S B7573317 2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)
2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone, commonly known as TMT, is a synthetic compound that has been widely used in scientific research. TMT is a thio-ketone derivative of phenylacetone and has been found to have various biochemical and physiological effects on the human body.
Wissenschaftliche Forschungsanwendungen
TMT has been extensively used in scientific research to study its effects on the human body. It has been found to have various physiological and biochemical effects, including the induction of oxidative stress, inflammation, and neurodegeneration. TMT has also been used to study the effects of environmental toxins on the human body.
Wirkmechanismus
The mechanism of action of TMT is not fully understood, but it is believed to involve the induction of oxidative stress and inflammation. TMT has been found to increase the production of reactive oxygen species (ROS) and to activate inflammatory pathways in the body. These effects can lead to cellular damage and neurodegeneration.
Biochemical and Physiological Effects:
TMT has been found to have various biochemical and physiological effects on the human body. It has been shown to induce oxidative stress and inflammation, which can lead to cellular damage and neurodegeneration. TMT has also been found to affect the levels of neurotransmitters in the brain, leading to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
TMT has several advantages for lab experiments, including its ability to induce oxidative stress and inflammation, which can be useful for studying the effects of environmental toxins on the body. However, TMT also has several limitations, including its toxicity and potential for causing cellular damage. Careful handling and controlled conditions are necessary to ensure the safety and accuracy of lab experiments involving TMT.
Zukünftige Richtungen
There are several future directions for research involving TMT. One area of research is the development of new drugs that can modulate the effects of TMT on the body. Another area of research is the study of the long-term effects of TMT exposure on the brain and other organs. Additionally, research is needed to better understand the mechanism of action of TMT and its effects on the body.
Conclusion:
In conclusion, TMT is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects on the human body, including the induction of oxidative stress and inflammation. TMT has several advantages for lab experiments, but also has limitations due to its toxicity and potential for causing cellular damage. Future research is needed to better understand the effects of TMT on the body and to develop new drugs that can modulate these effects.
Synthesemethoden
The synthesis of TMT involves the reaction of phenylacetone with 2,2,6-trimethylmorpholine and sulfur to form the thio-ketone derivative. This reaction is carried out under controlled conditions and requires the use of specialized equipment to ensure the purity of the final product.
Eigenschaften
IUPAC Name |
2-[2-oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-13-9-18(12-17(2,3)21-13)16(20)11-22-10-15(19)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDFFBLJJBGDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)CSCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![1-benzyl-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)pyridin-2-one](/img/structure/B7573243.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573253.png)

![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)
![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)
![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)
![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![N-naphthalen-1-yl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7573302.png)
![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)
![[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7573324.png)
![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one](/img/structure/B7573338.png)